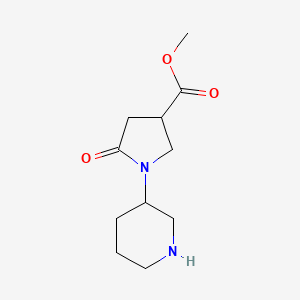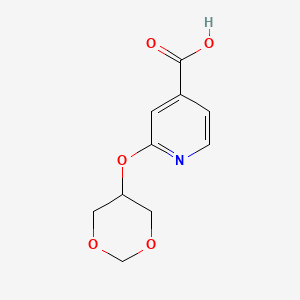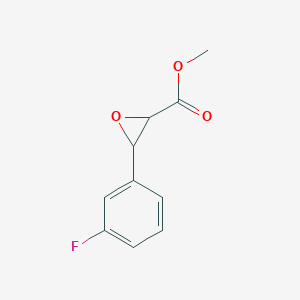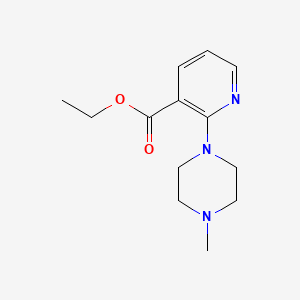
1-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene
Übersicht
Beschreibung
The compound “1-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene” is a complex organic molecule. It contains two cyclohexyl rings, which are six-membered carbon rings, and a benzene ring, which is a six-membered ring with alternating double bonds. The term “trans” in the name indicates the relative orientation of the substituents on the cyclohexyl rings .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclohexyl and benzene rings would give the molecule a certain degree of rigidity. The “trans” configuration of the cyclohexyl rings would also affect the overall shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the cyclohexyl and benzene rings, as well as the fluorine atom. The benzene ring is known to undergo electrophilic aromatic substitution reactions, while the C-F bond is typically quite stable but can be reactive under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its boiling and melting points would depend on the strength of the intermolecular forces, which are affected by the shape of the molecule and the types of atoms present .Wissenschaftliche Forschungsanwendungen
Dielectric Study of Dipole−Dipole Interactions in Anisotropic Solutions:
- Researchers investigated dipole-dipole interactions between molecules in anisotropic solutions, using structurally similar solutes dissolved in nematic liquid crystals. This research has implications for understanding the behavior of complex liquid crystal systems and their applications in display technologies and materials science (Toriyama et al., 1996).
Temperature Characteristic of Permittivity and Splay Elastic Constant for Fluorinated Liquid Crystal Mixtures:
- This study explored the physical properties of fluorinated phenyl bicyclohexane liquid crystals (LCs). The findings contribute to the understanding of the effects of mixing proportions on dielectric constants in liquid crystal mixtures, which is essential for optimizing liquid crystal displays (Ma et al., 2013).
Degradation Products of 4-(trans-4-pentylcyclohexyl)fluorobenzene:
- Research on the degradation products of similar fluorobenzene compounds provides insights into the stability and breakdown pathways of these chemicals, which is crucial for their application in various industrial and scientific contexts (Szulc & Stolarz, 1998).
Synthesis and Properties of a Liquid Crystal Compound Containing Isopropyl Bridge Bond:
- The synthesis of complex fluorobenzene-containing compounds, aimed at improving the birefringence and reducing the threshold voltage in liquid crystals, highlights the relevance of such compounds in advanced material synthesis and liquid crystal technology (De-y, 2013).
Synthesis of Asymmetric Tolane Liquid Crystals for Display Applications:
- This research focuses on the synthesis of trans-cyclohexyl-based tolanes, including fluorinated compounds, for use in liquid crystal displays. Such studies are pivotal in the development of new materials for improved display technologies (Tsay et al., 1998).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-[2-(4-ethylcyclohexyl)ethyl]cyclohexyl]-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33F/c1-2-17-3-5-18(6-4-17)7-8-19-9-11-20(12-10-19)21-13-15-22(23)16-14-21/h13-20H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTDHEPDBAQERK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)CCC2CCC(CC2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676918 | |
| Record name | 1-{4-[2-(4-Ethylcyclohexyl)ethyl]cyclohexyl}-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene | |
CAS RN |
95837-21-1 | |
| Record name | 1-{4-[2-(4-Ethylcyclohexyl)ethyl]cyclohexyl}-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide](/img/structure/B1394067.png)

![6-Oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1394069.png)





![N-[2,5-Bis(trifluoromethyl)benzyl]-N-methylamine](/img/structure/B1394077.png)

![N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B1394081.png)


